1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine

Coordination Chemistry Copper Complexes Synthesis Yield

Researchers seeking to construct heterospin systems with hydrogen-bond-controlled magnetic topology often face multi-step, low-yield syntheses of perfluorinated Cu(II) complexes. This β-iminoenamine pro-ligand directly addresses this bottleneck. - Yields ~90% Cu(II) complex in one step from CuO, bypassing inefficient multi-step protocols. - Retains N-H donors upon complexation, enabling supramolecular assembly via N-H···O bonds absent in Cu(hfac)₂ analogues. - Offers a validated electrochemical route for direct deposition of fluorinated metal-organic thin films.

Molecular Formula C5H3F7N2
Molecular Weight 224.08 g/mol
Cat. No. B12507505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine
Molecular FormulaC5H3F7N2
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F
InChIInChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2
InChIKeyNSPGYANHJLMYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorinated Imino-Enamine Ligand Precursor Overview


1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine (CAS 77953-70-9, molecular formula C₅H₃F₇N₂, molecular weight 224.08 g·mol⁻¹) is a perfluorinated imino-enamine, specifically a β-iminoenamine tautomer of a polyfluorinated β-diimine system. The compound features a fully fluorinated pent-2-ene backbone bearing one amino (–NH₂) and one imino (=NH) group, classifying it as both a fluorinated amine and a fluorinated amidine derivative. It serves as a pro-ligand for the in-situ generation of the bidentate, monoanionic 4-iminoheptafluoropent-2-ene-2-aminato ligand, which coordinates to transition metals (e.g., Cuᴵᴵ) through the nitrogen atoms of its amino and imino groups. The compound is typically a yellow crystalline solid, soluble in ether and chloroform, and is employed predominantly as a building block in the synthesis of polyfluorinated heterocycles, bioactive molecules, and, most notably, metal-organic complexes for molecular magnetism .

Ligand Type
N,N′-Chelating perfluorinated imino-enamine pro-ligand
Complexation Route
Direct reaction with CuO yields CuL₂ in one step
Research Domain
Molecular magnetism & supramolecular heterospin systems

Unique Advantages Over Generic β-Diketone Ligands


Generic substitution fails because 1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine provides a unique combination of a perfluorinated backbone, a conjugated π-system, and two distinct nitrogen donor atoms (amino and imino) with hydrogen-bond donor capability. In contrast to the widely used hexafluoroacetylacetone (Hhfac) and heptafluoroacetylacetone (Hfac), which are O,O′-chelating β-diketones, this compound functions as an N,N′-chelating β-iminoenamine pro-ligand. Upon complexation, the amino –NH₂ group retains its hydrogen atoms, enabling strong intermolecular hydrogen bonds (N–H···O) that are absent in O,O′-chelated [Cu(hfac)₂] analogues. This structural feature is critical for the deliberate assembly of supramolecular architectures and the modulation of magnetic exchange in heterospin systems, as demonstrated by the formation of the first heterospin compounds based on CuL₂ (L = 4-iminoheptafluoropent-2-ene-2-aminato) and nitronyl nitroxide radicals. Furthermore, the compound reacts with CuO directly to afford the corresponding Cuᴵᴵ complex in ~90% yield, a markedly efficient one-step complexation that contrasts with the multi-step, lower-yielding syntheses required for many fluorinated β-ketoimine or β-diimine copper complexes [1] [2] [3] [4].

Target Pro-Ligand
Chelation Mode
N,N′-bidentate via amino & imino groups
Hydrogen-Bond Donors
Retains N–H groups (4 per CuL₂ unit)
Synthesis Efficiency
One-step, direct CuO reaction (reported ~90% yield)
Generic O,O′-β-Diketones
Chelation Mode
O,O′-bidentate (e.g., Hhfac, Hfac)
Hydrogen-Bond Donors
None; relies on weak C–H···O contacts
Synthesis Efficiency
Multi-step, yields 60–85% under typical conditions
Similar product does not mean interchangeable product. The lack of N–H hydrogen-bond donors may limit supramolecular control, and synthesis route may not transfer directly.

Quantitative Evidence vs. Fluorinated Alternatives


Copper(II) Complexation Yield

The target compound reacts directly with CuO in a single step to form bis(4-imino-1,1,1,3,5,5,5-heptafluoropent-2-ene-2-aminato)copper(II) in ~90% yield [1] [2]. In contrast, the synthesis of the closely related copper(II) hexafluoroacetylacetonate complex, Cu(hfac)₂, typically requires multi-step procedures and often achieves yields of 60–85% [3]. The ~90% yield is among the highest reported for direct reaction of a polyfluorinated pro-ligand with CuO. This quantitative advantage in yield, combined with the simplicity of the single-step procedure, provides a clear procurement and synthesis efficiency benefit when selecting this compound over alternative fluorinated ligand precursors.

Complexation Yield
Cross-study comparable
~90% yield
CuL₂ (one step)
Supports efficient Cu complex synthesis selection
Reported ~90% for direct CuO reaction vs. 60–85% for multi-step Cu(hfac)₂
Coordination Chemistry Copper Complexes Synthesis Yield

Hydrogen-Bond-Driven Supramolecular Assembly

The CuL₂ complex derived from the target compound retains two N–H groups per ligand (four N–H groups per CuL₂ unit). These N–H groups act as hydrogen-bond donors to the oxygen atoms of coordinated nitronyl nitroxide radicals (NIT-R, R = H, Me, Ph, 1-methylpyrazol-4-yl), generating a robust N–H···O supramolecular network in the solid state [1]. This hydrogen-bonding motif is absent in the widely used [Cu(hfac)₂] analogue, which lacks N–H functionality and relies solely on weaker C–H···O or van der Waals interactions for crystal packing. The formation of this specific N–H···O network is an important peculiarity of the CuL₂ system that directly influences the magnetic exchange topology in heterospin compounds. The deliberate use of the N–H groups for supramolecular assembly represents a design advantage not accessible with purely O,O′-chelated β-diketonate co-ligands [2].

H-Bond Assembly
Head-to-head
N–H···O networks
vs. van der Waals contacts
Enables programmed supramolecular architecture
CuL₂ provides four N–H donors; Cu(hfac)₂ lacks this motif
Supramolecular Chemistry Heterospin Systems Molecular Magnetism

Physical-Chemical Property Profile

The target compound exhibits a predicted pKa of 0.99 ± 0.70, reflecting the electron-withdrawing effect of the heptafluorinated carbon backbone on the amino/imino groups . This is substantially lower than the pKa values of non-fluorinated β-diimines (typically pKa ~9–11) and distinct from the corresponding β-diketone, heptafluoroacetylacetone (Hfac), which has a markedly lower pKa (~–1 to 0) due to the higher acidity of the enolic OH compared to the imino NH . The boiling point of the target compound is reported at 118–120 °C (Alfa Chemistry) or 46 °C under reduced pressure (43 Torr) , placing it in a volatility window suitable for both solution-based coordination chemistry and potential gas-phase deposition studies. These values differentiate the compound from the analogous β-diketone Hfac (boiling point 70–72 °C) and allow for informed selection of purification, handling, and reaction conditions during procurement.

Physical Properties
Data to verify
pKa 0.99 ± 0.70
BP 118–120 °C
Aids reaction design and purification protocol selection
Predicted values; Hfac pKa ≈ –1 to 0, BP 70–72 °C for comparison
Physical Chemistry Property Prediction Quality Control

Electrochemical Synthesis Pathway

The target compound serves as the direct pro-ligand for the electrochemical synthesis of metal perfluoro-β-diketdiiminates. Shreider et al. (1982) reported that the electrochemical oxidation of a sacrificial metal anode in a non-aqueous solution containing this imino-enamine leads to the formation of metal bis(perfluoro-β-diketdiiminate) complexes in a single step [1] [2]. This electro-synthetic route bypasses the need for pre-formed metal salts and external bases, in contrast to the conventional wet-chemical synthesis of Cu(hfac)₂ complexes, which requires separate preparation of the β-diketone and subsequent reaction with metal salts under controlled pH. Although specific current efficiencies and yields are not reported in the accessible abstract, the existence of a validated electrosynthetic pathway is a differentiating feature that positions this compound as a candidate for direct electrochemical deposition of fluorinated metal-organic thin films.

Electrosynthesis Route
Method context
Validated electrochemical pathway to metal complexes
May support in-situ thin-film deposition research
Sacrificial anode approach; current efficiency not quantified in accessible data
Electrosynthesis Metal Complexes Fluorinated Ligands

High-Impact Application Scenarios


Heterospin Molecular Magnet Design

Researchers developing switchable molecular magnets or spin-crossover materials can exploit the unique N–H hydrogen-bond donor capability of the resulting CuL₂ complex to engineer supramolecular architectures. The evidence from Section 3 establishes that the N–H···O hydrogen bonds to nitronyl nitroxide radicals are a distinctive feature absent in Cu(hfac)₂-based analogues [1]. Procurement of the target compound is therefore essential for research groups aiming to create heterospin systems where the magnetic exchange topology is deliberately controlled through hydrogen-bonding pathways [2].

High-Yield Copper(II) Complex Synthesis

Industrial laboratories and academic groups requiring gram-scale quantities of perfluorinated copper(II) complexes can benefit from the ~90% yield demonstrated for the direct reaction of the target compound with CuO [1]. The single-step, high-yield protocol contrasts with the multi-step, lower-yielding syntheses typical for Cu(hfac)₂ and Cu(β-ketoiminate)₂ complexes [2]. This makes the compound the preferred precursor when synthetic efficiency and cost-per-gram are critical procurement drivers .

Electrochemical Thin-Film Deposition

The validated electrochemical synthesis of metal perfluoro-β-diketdiiminates from the target compound [1] opens opportunities for direct electrochemical deposition of fluorinated metal-organic thin films for applications in corrosion protection, catalysis, or electronic devices. Unlike Hfac, for which such an electrosynthetic pathway has not been explicitly demonstrated, the target compound offers a proven electrochemical route that may reduce process complexity and enable in-situ film formation.

Polyfluorinated Heterocycle Synthesis

The reactive imino and amino groups, combined with the electron-withdrawing perfluorinated backbone, make the compound a versatile building block for constructing polyfluorinated heterocycles such as pyridines, pyrimidines, and other azines. Procurement is warranted for medicinal chemistry programs targeting metabolically stable, fluorinated drug candidates where the heptafluorinated moiety imparts increased lipophilicity and metabolic resistance, as inferred from its role in generating heptafluoroacetylacetone analogues [1] [2].

Application
Selection Property
Validation Focus
Heterospin molecular magnet studies
N–H hydrogen-bond donor availability
Verify N–H···O network formation with nitronyl nitroxides
Copper(II) complex synthesis
Direct CuO reaction yield
Confirm yield reproducibility under reported conditions
Electrochemical thin-film deposition research
Electrosynthetic pathway availability
Assess film quality and current efficiency
Polyfluorinated heterocycle building block
Perfluorinated backbone with reactive amino/imino groups
Evaluate cyclization efficiency and metabolic stability in target scaffolds
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